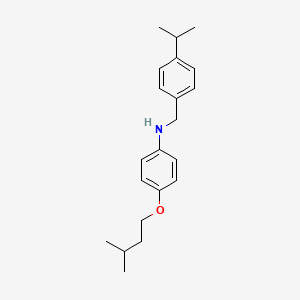![molecular formula C19H25NO B1385424 N-[2-(Isopentyloxy)benzyl]-3-methylaniline CAS No. 1040684-35-2](/img/structure/B1385424.png)
N-[2-(Isopentyloxy)benzyl]-3-methylaniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metabolic Pathways : N-benzyl-4-methylaniline, a closely related compound, undergoes metabolism to form N-benzyl-4-hydroxymethylaniline in hamster and rabbit hepatic microsomes. This process was confirmed through techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) (Ulgen & Gorrod, 1992).
Chemical Synthesis : The transformation of benzylic azides into N-methylanilines has been achieved efficiently in the presence of Bronsted or Lewis acid and Et3SiH. This method is significant for generating compounds like N-methyl-4-n-butylaniline (López & Nitzan, 1999).
Microsomal Metabolism : A study on the in vitro microsomal metabolism of N-benzyl-N-methylaniline (NBNMA) revealed that this compound does not produce amide derivatives but is subject to dealkylation and hydroxylation processes (Küçükgüzel, Ulgen, & Gorrod, 1999).
Oxidative Direct Cyclization : Copper-catalyzed oxidative direct cyclization of N-methylanilines with electron-deficient alkenes has been demonstrated. This method facilitates the formation of tetrahydroquinolines, highlighting its utility in organic synthesis (Nishino, Hirano, Satoh, & Miura, 2011).
Electrocatalytic Oxidation : N-alkyl-N-methylanilines undergo selective electrocatalytic oxidation to form N-alkylformanilides, demonstrating a significant conversion and efficiency in the process (Kashiwagi & Anzai, 2001).
Photoredox Catalysis : N-hydroxyphthalimide has been utilized as an organophotoredox catalyst in the radical cyclization of N-methylanilines with isocyanides, offering a simple synthesis method for 3-iminodihydroindoles (Yadav & Yadav, 2016).
Antimicrotubule Agents Synthesis : N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, synthesized through copper-catalyzed azide-alkyne cycloaddition, have been identified as inhibitors of cancer cell growth, demonstrating their potential in medicinal chemistry (Stefely et al., 2010).
Photoelectrochemistry of Substituted Polyanilines : Substituted polyanilines, including poly(N-methylaniline), have been examined through photoelectrochemical and spectroscopic techniques. These studies provide insights into the electronic properties and potential applications of these materials (Kilmartin & Wright, 1999).
Propiedades
IUPAC Name |
3-methyl-N-[[2-(3-methylbutoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-15(2)11-12-21-19-10-5-4-8-17(19)14-20-18-9-6-7-16(3)13-18/h4-10,13,15,20H,11-12,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJZCJJQHMRBEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=CC=C2OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Isopentyloxy)benzyl]-3-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline](/img/structure/B1385342.png)
![N-[4-(Tert-butyl)benzyl]-2-methoxyaniline](/img/structure/B1385344.png)

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-(hexyloxy)aniline](/img/structure/B1385351.png)
![N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline](/img/structure/B1385352.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-4-(isopentyloxy)-aniline](/img/structure/B1385354.png)

![N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine](/img/structure/B1385357.png)
![3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385359.png)
![3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1385360.png)
![N-[2-(Isopentyloxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1385361.png)
![2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1385364.png)